4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents at the 4 and 2 positions, respectively, and a methyl group at the 1 position of the pyrrolo[2,3-b]pyridine core
Mechanism of Action
Mode of Action
The compound’s structure suggests potential interactions with its targets, possibly through hydrogen bonding or closed-shell interactions
Biochemical Pathways
The specific biochemical pathways affected by 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are currently unknown . Given the compound’s structure, it may influence pathways involving similar heterocyclic compounds. More research is needed to determine the precise pathways and their downstream effects.
Result of Action
Similar compounds have shown effects on cell proliferation, migration, and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of a pyrrolopyridine precursor. One common method includes the iodination of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its reactivity and biological activity. The combination of these halogens with the methyl group at the 1 position provides a distinct chemical profile that can be exploited in various synthetic and biological applications .
Properties
IUPAC Name |
4-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-6(9)2-3-11-8(5)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOPAGPVDQNBFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C=CN=C21)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736697 |
Source
|
Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312581-09-1 |
Source
|
Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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